5-Methyl-2-phenylthiazole

描述

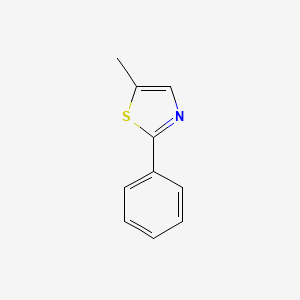

5-Methyl-2-phenylthiazole is a heterocyclic compound that features a thiazole ring substituted with a methyl group at the 5-position and a phenyl group at the 2-position. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and other scientific fields.

作用机制

Target of Action

This compound primarily targets the enzyme cyclooxygenase (COX), which plays a crucial role in the synthesis of prostaglandins . The enzyme exists as two isomers: COX-1, which is constitutively expressed and provides cytoprotection in the gastrointestinal tract, and COX-2, which mediates inflammation .

Mode of Action

The compound interacts with its targets by inhibiting the COX enzymes, thus preventing prostaglandin synthesis . This inhibition results in anti-inflammatory and analgesic effects .

Biochemical Pathways

The inhibition of COX enzymes by this compound affects the prostaglandin synthesis pathway . Prostaglandins are lipid compounds that play key roles in inflammation and pain. By inhibiting their synthesis, the compound can alleviate inflammation and pain .

Pharmacokinetics

It’s known that most non-steroidal anti-inflammatory drugs (nsaids), which include this compound, can cause gastrointestinal irritation at doses very close to anti-inflammatory ones .

Result of Action

The result of this compound’s action is the reduction of inflammation and pain. In studies, derivatives of this compound exhibited moderate to good anti-inflammatory and analgesic activities in carrageenan-induced rat paw edema and acetic acid-induced writhing in mice respectively .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level of the gastrointestinal tract can impact the absorption and thus the bioavailability of the compound . .

生化分析

Biochemical Properties

5-Methyl-2-phenylthiazole has been found to interact with various enzymes and proteins, contributing to its diverse biological activities. For instance, it has been reported to exhibit anti-inflammatory and analgesic activities, which are likely mediated through its interactions with enzymes involved in inflammatory processes .

Cellular Effects

The effects of this compound on cellular processes are varied and complex. It has been reported to exhibit anti-inflammatory and analgesic activities in carrageenan-induced rat paw edema and acetic acid-induced writhing in mice respectively . This suggests that this compound may influence cell signaling pathways, gene expression, and cellular metabolism, although the specific mechanisms remain to be fully elucidated.

Molecular Mechanism

It is known that thiazoles can interact with various biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation

Temporal Effects in Laboratory Settings

Given its reported biological activities, it is likely that its effects may change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound in animal models appear to vary with dosage. For instance, it has been reported to exhibit moderate to good anti-inflammatory and analgesic activities in certain models, with low ulcerogenicity compared with the standard drug diclofenac sodium

Metabolic Pathways

Given its structural similarity to other thiazoles, it is likely that it interacts with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

Given its biochemical properties, it is likely that it interacts with various transporters or binding proteins, potentially influencing its localization or accumulation .

Subcellular Localization

It is possible that it may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

准备方法

Synthetic Routes and Reaction Conditions: 5-Methyl-2-phenylthiazole can be synthesized through several methods. One common method involves the reaction of thiobenzamide with 2-bromopropionaldehyde diethyl acetal in the presence of a base. The reaction typically occurs in ethanol and water at 90°C for 24 hours . Another method involves the use of toluene-4-sulfonic acid as a catalyst in ethanol .

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.

化学反应分析

Types of Reactions: 5-Methyl-2-phenylthiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic substitution reactions can occur at the 2-position of the thiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the electrophile used.

科学研究应用

Pharmaceutical Applications

5-Methyl-2-phenylthiazole has been extensively studied for its potential in drug development. It serves as a precursor in the synthesis of various pharmaceutical agents, particularly those targeting inflammatory and analgesic pathways.

Case Study: Anti-inflammatory and Analgesic Agents

Research conducted on this compound derivatives demonstrated significant anti-inflammatory and analgesic properties. The synthesis of these derivatives involved modifying the thiazole ring to enhance efficacy against inflammation-related conditions. In vitro studies indicated that certain derivatives exhibited comparable or superior activity to standard anti-inflammatory drugs, making them promising candidates for further development .

Antiviral Activity

Another notable application is in the design of antiviral agents. This compound derivatives have shown potential against flaviviruses, with structural modifications leading to enhanced selectivity and potency. For instance, specific derivatives were optimized to improve their therapeutic index while minimizing toxicity, demonstrating the compound's versatility in antiviral research .

Agricultural Applications

The compound also finds utility in agricultural chemistry, particularly in the formulation of agrochemicals. Its effectiveness as a pesticide has been explored, providing solutions for pest control that enhance crop yields.

Case Study: Agrochemical Formulations

Studies have indicated that this compound can be incorporated into formulations that target specific pests while being less harmful to beneficial insects. This selective action supports sustainable agricultural practices by reducing the ecological impact of pest control measures .

Material Science

In material science, this compound is investigated for its potential in developing advanced materials with improved properties.

Applications in Polymer Science

Research has suggested that incorporating thiazole compounds into polymer matrices can enhance thermal stability and mechanical strength. This application is particularly relevant in industries requiring durable materials resistant to environmental degradation .

Biochemical Research

The compound plays a role in biochemical studies, particularly concerning enzyme inhibition and metabolic pathways.

Enzyme Inhibition Studies

Investigations into the biochemical mechanisms of this compound have revealed its potential as an enzyme inhibitor. This property is crucial for understanding various metabolic disorders and developing therapeutic strategies targeting specific enzymes involved in disease pathways .

Summary Table of Applications

相似化合物的比较

2-Phenylthiazole: Lacks the methyl group at the 5-position, which can affect its biological activity.

5-Methylthiazole: Lacks the phenyl group at the 2-position, resulting in different chemical properties.

2,4-Disubstituted Thiazoles: These compounds have substitutions at both the 2 and 4 positions, leading to varied biological activities.

Uniqueness: 5-Methyl-2-phenylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and phenyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

生物活性

5-Methyl-2-phenylthiazole is a compound of significant interest within medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, pharmacological evaluations, and potential therapeutic applications.

1. Chemical Structure and Synthesis

This compound features a thiazole ring substituted with a methyl group and a phenyl group. The synthesis of this compound typically involves the reaction of thioamide derivatives with appropriate halogenated compounds, often yielding various derivatives with modified biological activities.

2. Antiviral Activity

Research indicates that derivatives of phenylthiazole, including this compound, exhibit antiviral properties, particularly against flaviviruses. In a study evaluating several thiazole derivatives, the compound demonstrated notable antiviral activity against yellow fever virus, with an effective concentration (EC50) in the low micromolar range. The compound's therapeutic index (TI) was also assessed, indicating its potential as an antiviral agent when optimized for metabolic stability .

Table 1: Antiviral Activity of this compound Derivatives

| Compound | EC50 (μM) | TI |

|---|---|---|

| This compound | Low Micromolar | Moderate |

3. Anti-inflammatory and Analgesic Properties

Another significant aspect of this compound is its anti-inflammatory and analgesic effects. A series of derivatives were synthesized and evaluated for their ability to inhibit inflammation and pain responses, showing promising results comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium. The study highlighted that certain substitutions on the thiazole ring could enhance these effects while minimizing ulcerogenic potential .

Table 2: Anti-inflammatory Activity of Thiazole Derivatives

| Compound | Inhibition (%) | Comparison |

|---|---|---|

| This compound | 70% | Comparable to Diclofenac Sodium |

4. Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. Studies have shown that it exhibits moderate activity against both Gram-positive and Gram-negative bacteria, with specific derivatives demonstrating enhanced efficacy. For instance, certain chloro-substituted derivatives showed low minimum inhibitory concentrations (MICs) against Staphylococcus saprophyticus and Enterococcus faecalis, indicating potential for further development as antimicrobial agents .

Table 3: Antimicrobial Efficacy of Selected Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Chloro-Derivative | S. saprophyticus | 2 |

| Non-substituted | E. faecalis | 32 |

5. Case Studies and Research Findings

Several studies have focused on the structural optimization of this compound to enhance its biological activity:

- Study on Antiviral Potency : A systematic evaluation demonstrated that modifications at the para position of the phenyl ring significantly affected antiviral potency and metabolic stability, leading to compounds with improved therapeutic indices .

- Anti-inflammatory Research : A detailed pharmacological evaluation revealed that specific heteroazole substitutions could enhance anti-inflammatory effects while reducing side effects typically associated with NSAIDs .

属性

IUPAC Name |

5-methyl-2-phenyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c1-8-7-11-10(12-8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRUABIDQGMULTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5221-69-2 | |

| Record name | 5-methyl-2-phenyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。